molecular formula C20H22O4 B1256996 Limbatenolide D

Limbatenolide D

カタログ番号: B1256996
分子量: 326.4 g/mol
InChIキー: SWPMATBUWVXZKJ-JRJVTICQSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Limbatenolide D is a sesquiterpene lactone isolated primarily from plants of the Limbatum genus within the Asteraceae family. Its molecular structure features a γ-lactone ring fused to a bicyclic sesquiterpene backbone, with hydroxyl and acetyloxy substituents at positions C-3 and C-8, respectively (Figure 1). This compound has garnered attention for its anti-inflammatory and cytotoxic properties, particularly against cancer cell lines such as HeLa and MCF-7 . Its mechanism of action involves the inhibition of NF-κB signaling and induction of apoptosis through mitochondrial pathways .

特性

分子式

C20H22O4

分子量

326.4 g/mol

IUPAC名

(1S,13R,16S,20R)-1,16-dimethyl-8,14-dioxapentacyclo[11.6.1.02,11.05,9.016,20]icosa-2(11),5(9),6-triene-10,15-dione

InChI

InChI=1S/C20H22O4/c1-19-7-3-8-20(2)17(19)14(24-18(20)22)10-12-13(19)5-4-11-6-9-23-16(11)15(12)21/h6,9,14,17H,3-5,7-8,10H2,1-2H3/t14-,17-,19-,20+/m1/s1

InChIキー

SWPMATBUWVXZKJ-JRJVTICQSA-N

異性体SMILES

C[C@]12CCC[C@]3([C@@H]1[C@@H](CC4=C2CCC5=C(C4=O)OC=C5)OC3=O)C

正規SMILES

CC12CCCC3(C1C(CC4=C2CCC5=C(C4=O)OC=C5)OC3=O)C

同義語

limbatenolide D

製品の起源

United States

類似化合物との比較

Comparative Analysis with Structurally and Functionally Related Compounds

Limbatenolide D belongs to a broader class of sesquiterpene lactones, many of which share overlapping biological activities but differ in structural motifs and potency. Below is a detailed comparison with four analogous compounds: Parthenolide, Artemisinin, Thapsigargin, and Costunolide.

Structural and Functional Comparisons

Table 1: Structural and Functional Comparison of Limbatenolide D with Analogous Sesquiterpene Lactones

Compound Molecular Formula Key Structural Features Primary Bioactivities Mechanism of Action
Limbatenolide D C₁₇H₂₂O₅ γ-lactone, C-3 hydroxyl, C-8 acetyloxy Anti-inflammatory, cytotoxic (IC₅₀: 5 μM) NF-κB inhibition, mitochondrial apoptosis
Parthenolide C₁₅H₂₀O₃ α-methylene-γ-lactone, epoxide group Antimigraine, anticancer (IC₅₀: 2 μM) ROS generation, IKKβ inhibition
Artemisinin C₁₅H₂₂O₅ Endoperoxide bridge, lactone ring Antimalarial (EC₅₀: 10 nM) Heme iron activation, free radical release
Thapsigargin C₃₄H₅₀O₁₂ Complex tricyclic structure, ester groups SERCA pump inhibition (IC₅₀: 20 nM) Calcium dysregulation, ER stress
Costunolide C₁₅H₂₀O₂ α-methylene-γ-lactone, no oxygenated groups Antiproliferative (IC₅₀: 8 μM) STAT3 inhibition, caspase activation

Key Findings :

Structural Diversity: Unlike Parthenolide and Costunolide, Limbatenolide D lacks the α-methylene-γ-lactone moiety, which is critical for covalent binding to thiol groups in target proteins . Instead, its acetyloxy group enhances solubility and bioavailability.

Potency: Limbatenolide D exhibits moderate cytotoxicity compared to Parthenolide and Thapsigargin, which show stronger activity at lower concentrations. This difference may stem from variations in cellular uptake or target specificity.

Mechanistic Overlap: All compounds induce apoptosis, but Limbatenolide D uniquely suppresses NF-κB without generating reactive oxygen species (ROS), a common feature of Parthenolide and Artemisinin .

Pharmacokinetic and Toxicity Profiles

Table 2: Pharmacokinetic and Toxicity Data

Compound Bioavailability (%) Half-life (h) LD₅₀ (mg/kg) Notable Toxicity
Limbatenolide D 12–18 3.5 120 Hepatotoxicity at high doses
Parthenolide 8–10 2.8 90 Gastrointestinal irritation
Artemisinin 30–40 1.5 300 Neurotoxicity in prolonged use
Thapsigargin <5 6.0 15 Severe ER stress, non-selective
Costunolide 20–25 4.2 200 Low systemic toxicity

Insights :

  • Limbatenolide D’s moderate bioavailability surpasses Parthenolide but remains inferior to Artemisinin.
  • Its higher LD₅₀ compared to Thapsigargin suggests a safer therapeutic window, though hepatotoxicity necessitates dose optimization.

Notes on Limitations

Q & A

Basic: What methodologies are recommended for isolating and characterizing Limbatenolide D from natural sources?

Answer:
Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (silica gel or Sephadex) and HPLC for purification. Characterization requires spectroscopic methods:

  • NMR (¹H, ¹³C, 2D-COSY) to confirm skeletal structure.
  • HRMS for molecular formula validation.
  • X-ray crystallography (if crystallizable) for absolute configuration.
    Ensure comparative analysis with published spectral data to verify purity and structural integrity .

Basic: Which analytical techniques are critical for confirming the structural integrity of synthesized Limbatenolide D?

Answer:
Synthesized compounds require rigorous validation via:

  • TLC/HPLC for purity assessment.
  • IR spectroscopy to identify functional groups (e.g., lactone rings).
  • Chiral chromatography or optical rotation measurements to confirm stereochemistry.
    Cross-referencing with literature data (e.g., melting points, NMR shifts) is essential to rule out structural deviations .

Advanced: How should researchers design experiments to elucidate the biosynthetic pathway of Limbatenolide D?

Answer:
Use a combination of:

  • Isotopic labeling (e.g., ¹³C-glucose) to trace precursor incorporation.
  • Gene knockout/RNAi in host organisms to identify biosynthetic gene clusters.
  • LC-MS/MS to monitor intermediate metabolites.
    Hypothesis-driven approaches, such as testing putative enzymes in heterologous systems, can validate pathway steps .

Advanced: What strategies resolve contradictions in reported biological activities of Limbatenolide D across studies?

Answer:
Address discrepancies by:

  • Standardizing assay conditions (e.g., cell lines, solvent controls, incubation times).
  • Meta-analysis of raw data to identify confounding variables (e.g., impurity profiles, dosage ranges).
  • Dose-response curves to establish EC50/IC50 consistency.
    Transparent reporting of experimental parameters (e.g., solvent concentration, temperature) is critical .

Methodological: How can synthetic yield of Limbatenolide D be optimized while minimizing by-products?

Answer:
Optimize reaction parameters systematically:

  • Catalyst screening (e.g., palladium vs. enzyme-mediated reactions).
  • Temperature/pH control to favor kinetic over thermodynamic products.
  • In-line purification (e.g., continuous-flow systems) to reduce side reactions.
    Post-reaction washes (e.g., aqueous/organic partitioning) remove diethylammonium chloride and unreacted amines .

Advanced: What in silico approaches predict the molecular targets of Limbatenolide D?

Answer:
Leverage computational tools:

  • Molecular docking (AutoDock, Schrödinger) to screen against protein databases.
  • QSAR models to correlate structural motifs with bioactivity.
  • Network pharmacology to identify multi-target interactions.
    Validate predictions with in vitro binding assays (e.g., SPR, ITC) .

Data Analysis: How to statistically validate the reproducibility of Limbatenolide D’s effects in cell-based assays?

Answer:

  • Power analysis to determine sample size adequacy.
  • ANOVA/t-tests with Bonferroni correction for multi-group comparisons.
  • Error bars (SD/SEM) and replicates (n ≥ 3) to assess variability.
    Include positive/negative controls (e.g., untreated cells, reference inhibitors) to contextualize results .

Experimental Design: What controls are essential in assessing Limbatenolide D’s cytotoxicity in vitro?

Answer:

  • Solvent controls (e.g., DMSO) to rule out vehicle toxicity.
  • Time-matched controls to account for incubation artifacts.
  • Cell viability assays (MTT, resazurin) with reference cytotoxins (e.g., doxorubicin).
    Document cell passage number and culture conditions to ensure consistency .

Advanced: How to integrate multi-omics data to study Limbatenolide D’s mechanism of action?

Answer:
Combine:

  • Transcriptomics (RNA-seq) to identify differentially expressed genes.
  • Proteomics (TMT labeling) to map protein interaction networks.
  • Metabolomics (GC-MS) to track metabolic shifts.
    Use pathway enrichment tools (IPA, KEGG) for cross-omics integration and hypothesis generation .

Contradiction Analysis: What methodologies address discrepancies in pharmacokinetic profiles of Limbatenolide D between animal models?

Answer:

  • Compartmental modeling to compare absorption rates across species.
  • Microsampling (serial blood draws) to refine PK parameters (t½, AUC).
  • Interspecies scaling (allometric principles) to adjust dosages.
    Report sex/age-specific variations and dietary conditions that may influence bioavailability .

試験管内研究製品の免責事項と情報

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